molecular formula C23H28N2O5S B8066879 but-2-enedioic acid;(2R)-3-(2-methoxyphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine

but-2-enedioic acid;(2R)-3-(2-methoxyphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine

Cat. No.: B8066879
M. Wt: 444.5 g/mol
InChI Key: IFLZPECPTYCEBR-PFEQFJNWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bifonazole involves a Friedel-Crafts acylation reaction between biphenyl and benzoyl chloride to produce 4-phenylbenzophenone. This intermediate is then reduced using sodium borohydride to yield the corresponding alcohol. The alcohol is subsequently halogenated with thionyl chloride, followed by amination with imidazole to complete the synthesis .

Industrial Production Methods

Industrial production of Bifonazole follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous monitoring systems helps in maintaining the desired reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Bifonazole undergoes several types of chemical reactions, including:

    Oxidation: Bifonazole can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify the imidazole ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenated compounds and strong nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of Bifonazole, as well as substituted imidazole compounds.

Scientific Research Applications

Bifonazole has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying imidazole chemistry and its reactions.

    Biology: Investigated for its antifungal properties and effects on fungal cell membranes.

    Medicine: Extensively used in the treatment of fungal infections, particularly in dermatology.

    Industry: Employed in the formulation of antifungal creams and ointments.

Comparison with Similar Compounds

Similar Compounds

    Clotrimazole: Another imidazole antifungal with a similar mechanism of action but different pharmacokinetics.

    Miconazole: Also an imidazole antifungal, used in various formulations for treating fungal infections.

    Ketoconazole: A broad-spectrum antifungal with additional activity against certain bacteria.

Uniqueness of Bifonazole

Bifonazole is unique due to its dual mode of action, which provides a broader spectrum of antifungal activity compared to other imidazole compounds . Its ability to inhibit ergosterol biosynthesis at two distinct points makes it particularly effective against dermatophytes .

Properties

IUPAC Name

but-2-enedioic acid;(2R)-3-(2-methoxyphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2OS.C4H4O4/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21;5-3(6)1-2-4(7)8/h5-11,14H,12-13H2,1-4H3;1-2H,(H,5,6)(H,7,8)/t14-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLZPECPTYCEBR-PFEQFJNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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